molecular formula C13H22ClNO4 B12956135 (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12956135
M. Wt: 291.77 g/mol
InChI Key: YMWIWDLXVKENOA-ZDUSSCGKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-chloropropyl group. The compound’s stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Addition of the 3-Chloropropyl Group: The 3-chloropropyl group is introduced via nucleophilic substitution reactions, often using 3-chloropropylamine or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, amines, and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action for (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the compound’s use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: Without specific stereochemistry.

    Other Boc-protected pyrrolidines: Compounds with similar protecting groups and ring structures.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H22ClNO4

Molecular Weight

291.77 g/mol

IUPAC Name

(3S)-3-(3-chloropropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(18)15-8-6-13(9-15,10(16)17)5-4-7-14/h4-9H2,1-3H3,(H,16,17)/t13-/m0/s1

InChI Key

YMWIWDLXVKENOA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)C(=O)O

Origin of Product

United States

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